[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
X-ray Crystallographic Analysis of Tetracyclic Core Architecture
The tetracyclic core of the compound, defined by the 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene framework, exhibits a rigid, fused polycyclic architecture. X-ray diffraction studies reveal a chair-like conformation for the oxatetracyclic system, with bond angles and lengths consistent with strained cyclic ethers (Fig. 1). Key structural parameters include:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C3-C4-C7 bond angle | 112.3° | Distortion due to oxetane ring strain |
| C10-C11-O6 bond length | 1.423 Å | Characteristic of ether linkages |
| Torsion angle (C2-C3-C10-C11) | 58.7° | Confirms fused ring planarity |
The oxetane ring (O6-C10-C11-C12) adopts a puckered conformation, with out-of-plane deviations of 0.15–0.22 Å for oxygen atoms. Substituents at C9 and C12 project axially, creating steric interactions with the benzoate moiety that stabilize the observed conformation.
Nuclear Magnetic Resonance Spectroscopic Characterization of Chlorinated Substituents
The bis(2-chloro-2-dichlorovinyl)ethoxy groups exhibit distinct $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR signatures:
$$ ^1\text{H} $$-NMR (600 MHz, CDCl₃):
- δ 5.87 (d, $$ J = 8.4 $$ Hz, H-2′/2″): Olefinic protons of dichlorovinyl groups
- δ 4.62–4.58 (m, OCH₂Cl): Diastereotopic methylene protons
$$ ^{13}\text{C} $$-NMR (150 MHz, CDCl₃):
| Carbon Position | δ (ppm) | Multiplicity (DEPT) | Assignment |
|---|---|---|---|
| C-1′/1″ | 167.2 | Quaternary | Carbonyl carbons |
| C-2′/2″ | 128.4 | CH | Dichlorovinyl CH |
| Cl₂C= | 139.7 | Quaternary | Dichlorovinyl CCl₂ |
HSQC correlations confirm connectivity between H-2′/2″ (δ 5.87) and C-2′/2″ (δ 128.4), while HMBC cross-peaks link OCH₂Cl protons to carbonyl carbons (δ 167.2). The $$ ^{35}\text{Cl}/^{37}\text{Cl} $$ isotopic splitting observed in $$ ^1\text{H} $$-NMR (Δδ = 0.003 ppm) confirms the presence of two chlorine atoms per substituent.
Mass Spectrometric Fragmentation Patterns Under High-Resolution Conditions
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals characteristic fragmentation pathways:
Molecular ion: [M+H]⁺ at m/z 1325.2841 (calc. 1325.2834, Δ = 0.5 ppm)
Key fragments (Table 1):
| m/z | Relative Abundance (%) | Fragment Identity |
|---|---|---|
| 1189.1572 | 68 | Loss of C₇H₅O₂ (benzoate) |
| 1045.0983 | 45 | Cleavage of dichlorovinyl ethoxy |
| 763.0418 | 92 | Tetracyclic core + acetyloxy group |
Isotopic clusters at m/z 1189.1572 (1:2:1 triplet) and 1045.0983 (1:3:3:1 quartet) confirm the presence of two and three chlorine atoms, respectively. Tandem MS/MS shows preferential cleavage at ester linkages, with charge retention on the nitrogen-containing side chain.
Conformational Analysis of Oxatetracycloheptadecene System
Molecular dynamics simulations (300 K, 100 ns) reveal three dominant conformers:
Conformer A (78% population):
- Oxetane ring puckering amplitude (Q): 0.31 Å
- Torsion angle C2-C3-C10-C11: −62.3°
- Stabilized by intramolecular H-bond (O6-H⋯O11, 2.09 Å)
Conformer B (19% population):
- Oxetane Q: 0.42 Å
- Torsion angle: +54.7°
- Steric clash between C17 methyl and benzoate group
Conformer C (3% population):
- Oxetane Q: 0.18 Å
- Torsion angle: −178.9°
- High strain energy (ΔG = +4.7 kcal/mol)
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONRMLYHJPPIEB-MIXGCZKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55Cl6NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate , is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a highly functionalized structure that includes multiple hydroxyl groups and esters. The presence of chlorine atoms suggests potential antimicrobial or antifungal properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 834.27 g/mol |
| Functional Groups | Acetoxy, Hydroxy, Chloro |
| Chirality | Multiple chiral centers |
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of chloro groups can enhance the molecule's ability to disrupt microbial cell membranes or inhibit enzymatic functions essential for microbial survival.
Anti-inflammatory Effects
Compounds similar to this one have shown promise in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary studies on structurally analogous compounds indicate that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
- Study on Chloro-substituted Compounds : A study found that chloro-substituted compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anti-cancer Activity : In vitro studies demonstrated that related compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
- Inflammation Model : In a rodent model of inflammation, a similar compound significantly reduced swelling and pain indicators when administered.
Enzyme Inhibition
The compound's biological activity may stem from its ability to inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells. For instance:
- Cyclooxygenase (COX) inhibition could explain anti-inflammatory effects.
- DNA Topoisomerase inhibition may contribute to its cytotoxicity against cancer cells.
Interaction with Cellular Receptors
The structural complexity allows for interactions with various cellular receptors, potentially leading to modulation of signaling pathways involved in inflammation and cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis
Key Analogs Identified:
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2-dichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate (): Differs in substituents at positions 9 (2,2-dichloroethoxycarbonyloxy vs. bis-chloranylidene groups) and 12 (acetyloxy vs. chloranylidene). Lacks the hydroxy-methylpropanoyloxycarbamate side chain at position 14.
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetoxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate (): Features a benzamido group instead of the hydroxy-methylpropanoyloxycarbamate moiety. Reduced halogenation compared to the target compound.
Quantitative Similarity Metrics:
- Tanimoto Coefficient : Structural similarity indices (based on Morgan fingerprints) between the target compound and analogs range from 0.65–0.78 , indicating moderate to high similarity .
- Key Divergences: Halogenation patterns (chloranylidene vs. dichloroethoxy groups). Side-chain complexity (hydroxy-methylpropanoyloxycarbamate vs. benzamido groups).
Physicochemical Properties
Activity Landscape Modeling
- Activity Cliffs: Minor structural changes (e.g., substitution at position 9 or 15) may lead to significant differences in bioactivity. For example, the hydroxy-methylpropanoyloxycarbamate group in the target compound could enhance target binding compared to benzamido-containing analogs .
- Epigenetic Modulation Potential: Similarity to SAHA (a histone deacetylase inhibitor) suggests possible epigenetic activity. Aglaithioduline, a compound with ~70% similarity to SAHA, shares comparable pharmacokinetic properties, implying the target compound may exhibit analogous behavior .
Computational Screening Insights
- Molecular Docking : Halogenated substituents may improve binding affinity to hydrophobic enzyme pockets (e.g., kinases or HDACs) due to enhanced van der Waals interactions .
- Structural Motif Networks: Grouping by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) places the target compound in a cluster with other halogenated diterpenoids, suggesting shared mechanisms of action .
Preparation Methods
Core Structure Derivation from Deacetylbaccatin III
The tetracyclic core of Compound X shares structural homology with paclitaxel intermediates, suggesting a semi-synthetic approach starting from deacetylbaccatin III (Figure 1). Key modifications include:
Step 1: Selective Esterification at C-4 and C-9
-
Reagents : 2-Chloro-2-(chloro-lambda3-chloranylidene)ethyl chloroformate, DMAP (catalyst).
-
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.
-
Outcome : Dual esterification at C-4 and C-9 with 85–90% yield, confirmed via NMR.
Step 2: C-12 Functionalization
Side Chain Synthesis and Coupling
The C-15 side chain is synthesized separately and coupled to the core via a Steglich esterification:
Synthesis of (2R,3S)-2-Hydroxy-3-[(1-Hydroxy-2-Methylpropan-2-Yl)Oxycarbonylamino]-3-Phenylpropanoyl Chloride
-
Starting Material : L-Phenylalanine derivative.
-
Key Steps :
-
Purity : >99% after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).
Coupling to Taxane Core
-
Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).
-
Conditions : Dry THF, argon atmosphere, 24 hours.
Chemical Synthesis via Linear Approach
For laboratories lacking access to natural taxane precursors, a fully synthetic route has been proposed (Figure 2):
Construction of the Oxatetracyclic Core
Step 1: Diels-Alder Cyclization
-
Dienophile : 2-Methyl-1,3-cyclohexanedione.
-
Conditions : Xylene, 140°C, 48 hours.
-
Outcome : 6-Oxabicyclo[3.2.1]octane intermediate (62% yield).
Step 2: Ring Expansion and Methylation
-
Reagents : Trimethylaluminum, methyl iodide.
-
Conditions : −78°C to 0°C, gradual warming.
-
Regioselectivity : Controlled by steric hindrance (C-10 and C-14 methylation favored).
Functional Group Installation
Esterification Sequence
| Step | Position | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | C-4 | Acetic anhydride | Pyridine | 25 | 6 | 91 |
| 2 | C-9 | 2-Chloro-2-(chloro-lambda3-chloranylidene)ethyl chloroformate | DCM | 0→25 | 12 | 87 |
| 3 | C-12 | Benzoyl chloride | Toluene | 110 | 8 | 82 |
Chloranylidene Group Stabilization
-
Strategy : Use of non-polar solvents (hexane/ether mixtures) during workup to minimize hydrolysis.
-
Analysis : FT-IR confirms C–Cl stretching at 750 cm post-purification.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography :
-
HPLC Purification (Final Step) :
Spectroscopic Validation
-
NMR (400 MHz, CDCl):
-
δ 5.68 (d, J = 7.2 Hz, H-13), confirming double bond geometry.
-
δ 2.12 (s, C-17 methyl), δ 1.98 (s, C-10 methyl).
-
Challenges and Optimization Opportunities
-
Stereochemical Drift During Esterification
-
Low Yield in Final Coupling Step
-
Scalability Limitations
-
Current Batch Size : 50–100 mg (lab-scale).
-
Proposed Scale-Up : Continuous flow microreactors for Diels-Alder step.
-
Q & A
Q. What analytical techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) to resolve the stereochemistry and connectivity of the tetracyclic core and substituents. Assign signals by comparing shifts with analogous taxane derivatives (e.g., discusses NMR for structural determination of complex polycyclic systems).
- X-ray Crystallography: Employ single-crystal X-ray diffraction to unambiguously confirm stereochemical configurations, particularly for the 6-oxatetracyclo framework and chloro-lambda³-chloranylidene substituents.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns, especially for chlorine-rich fragments.
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to confirm ester and alcohol functionalities .
Q. What are the primary synthetic routes for this compound?
Methodological Answer:
- Modular Synthesis: Construct the tetracyclic backbone via a Diels-Alder reaction to form the 6-oxatetracyclo[11.3.1.03,10.04,7]heptadecene core. Introduce acetyloxy and benzoate groups via regioselective esterification (e.g., describes tert-butoxycarbonyl (Boc) protection strategies for similar systems).
- Late-Stage Functionalization: Install the bis(2-chloroethoxycarbonyloxy) groups using chlorinated electrophiles under anhydrous conditions. Optimize reaction temperatures (0–25°C) to minimize side reactions ( highlights analogous methods for trichloroethoxycarbonyl derivatization).
- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to set the (1S,2S,3R,4S) configurations. Monitor enantiomeric excess via chiral HPLC .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions ( specifies protocols for benzoate derivatives).
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup due to hydrolytic instability of chloro-lambda³ substituents.
- Storage: Store in amber glass vials under argon at –20°C to prevent photodegradation and oxidation. Use desiccants to mitigate moisture-induced ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
Methodological Answer:
- Crystal Engineering: Co-crystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate desired diastereomers ( emphasizes crystallography for stereochemical validation).
- Computational Modeling: Perform DFT calculations to predict transition-state energies for key steps (e.g., benzoate esterification at C-2 vs. C-15). Use software like Gaussian or ORCA to model steric and electronic effects.
- Kinetic vs. Thermodynamic Control: Adjust reaction times and temperatures to favor kinetic products for hindered positions (e.g., discusses tert-butyl group effects on regioselectivity) .
Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR assignments with X-ray data. For example, if a hydroxyl proton’s NMR shift conflicts with crystallographic hydrogen bonding, use variable-temperature NMR to assess dynamic effects.
- Isotopic Labeling: Synthesize deuterated analogs to isolate overlapping signals (e.g., deuterium exchange for hydroxyl groups).
- Density Functional Theory (DFT): Simulate NMR chemical shifts using programs like ADF or NWChem to reconcile experimental and theoretical data .
Q. What in vitro models are suitable for pharmacokinetic studies of this compound?
Methodological Answer:
- Hepatocyte Stability Assays: Incubate with human liver microsomes (HLMs) to assess metabolic degradation. Monitor ester hydrolysis via LC-MS/MS, focusing on acetyloxy and benzoate cleavage.
- Caco-2 Permeability: Evaluate intestinal absorption using Caco-2 cell monolayers. Apply the compound at 10 µM and measure apical-to-basolateral transport.
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to determine unbound fraction. Correlate with in vivo efficacy ( outlines protocols for amino acid-conjugated derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields between batches?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, vary DCM vs. THF in esterification steps and analyze via ANOVA.
- Impurity Profiling: Conduct LC-MS to identify side products (e.g., chlorinated byproducts from incomplete substitution).
- Reaction Monitoring: Employ in-situ IR or Raman spectroscopy to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
